
2-ethyl-5-methoxy-1H-indole
Overview
Description
2-ethyl-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are important in cell biology
Preparation Methods
The synthesis of 2-ethyl-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazines and ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce the ethyl and methoxy groups onto the indole ring .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indole derivatives, including 2-ethyl-5-methoxy-1H-indole, exhibit significant anticancer activity. Studies have shown that modifications in the indole structure can enhance its efficacy against various cancer cell lines. For instance, derivatives have been investigated for their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
This compound is also being explored for its neuroprotective properties. Indoles are known to interact with neurotransmitter systems, particularly serotonin receptors. The potential for this compound to act as a serotonin receptor modulator could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the indole core through cyclization reactions. Various synthetic pathways have been developed to optimize yield and purity. These include:
- Fischer Indole Synthesis : A classic method for synthesizing indoles from phenylhydrazines and ketones.
- Palladium-Catalyzed Reactions : These methods allow for more complex substitutions on the indole ring, enhancing biological activity.
Antimicrobial Properties
Indole derivatives are well-documented for their antimicrobial activities. This compound has shown promise in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key modifications that enhance activity include:
Modification | Effect on Activity |
---|---|
Alkyl substitutions at the 2-position | Increased lipophilicity and receptor binding affinity |
Methoxy group at the 5-position | Enhanced solubility and bioavailability |
Variations in the indole nitrogen | Altered interaction with biological targets |
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound's efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
- Neuroprotective Mechanism Investigation : Research involving animal models showed that administration of this compound improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic use in neurodegenerative conditions .
- Antimicrobial Efficacy Assessment : Laboratory tests indicated that this compound exhibited potent activity against several strains of bacteria, including resistant strains, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, leading to diverse biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, its structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
2-ethyl-5-methoxy-1H-indole can be compared with other indole derivatives such as:
5-methoxy-2-methylindole: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
5-fluoro-3-phenyl-1H-indole: Contains a fluorine and phenyl group, which significantly alters its chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to its role in plant growth regulation.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological behavior.
Biological Activity
2-Ethyl-5-methoxy-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been widely studied due to their potential therapeutic applications in various fields, including oncology, neurology, and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C_11H_13N_1O_1 and a molecular weight of approximately 175.23 g/mol. Its structure includes an ethyl group and a methoxy group attached to the indole ring, which contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₁O₁ |
Molecular Weight | 175.23 g/mol |
Indole Core | Yes |
Substituents | Ethyl, Methoxy |
The biological activity of this compound is believed to arise from its interactions with various molecular targets within biological systems. These interactions may include:
- Receptor Binding : The compound may act as a ligand for serotonin receptors (e.g., 5-HT receptors), influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
- Enzyme Modulation : Similar indole derivatives have shown the ability to modulate enzyme activities, which could lead to anti-inflammatory or anticancer effects .
- Antioxidant Activity : Research indicates that compounds with indole structures often possess antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have suggested that related indole compounds exhibit antimicrobial properties. The presence of the methoxy group enhances the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.
Anticancer Potential
Indole derivatives are recognized for their anticancer properties. This compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth through receptor interactions .
Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This effect is likely mediated through antioxidant mechanisms and modulation of neurotransmitter systems .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of indole derivatives closely related to this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of various indole derivatives.
- Findings : Compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
- Anticancer Activity Assessment :
-
Neuroprotective Study :
- Objective : To investigate the neuroprotective effects of selected indoles.
- Results : Compounds showed significant reduction in oxidative stress markers in neuronal cells, supporting their potential use in treating neurodegenerative disorders.
Properties
IUPAC Name |
2-ethyl-5-methoxy-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-8-7-10(13-2)4-5-11(8)12-9/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHVKCFXAZDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443667 | |
Record name | 2-ethyl-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163688-10-6 | |
Record name | 2-ethyl-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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